molecular formula C21H23ClN4O2S B2641860 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 1797285-57-4

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea

カタログ番号: B2641860
CAS番号: 1797285-57-4
分子量: 430.95
InChIキー: CHFZZJUUSOAUKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea” is a derivative of benzo[d]thiazol-2-yl and substituted aryl urea . It has been designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents with improved pharmacological profiles .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound was found to have a yield of 90%, a melting point of 308°C, and a mass-to-charge ratio (m/z) of 349 (M + 1) in the mass spectrum .


Physical and Chemical Properties Analysis

The compound has a melting point of 308°C . Its IR spectrum shows peaks at various wavenumbers, including 3327, 3215, 2963, 1670, 1594, 1534, 1434, 1275, 1189, 1023, 935, 888, 848, 750, and 721 cm−1 . The 1H NMR spectrum shows peaks at various chemical shifts, including 11.26, 9.32, 8.23–8.26, and 6.96–7.77 .

科学的研究の応用

Enzyme Inhibition and Biological Activity

  • Acetylcholinesterase Inhibition : Compounds structurally related to the query have been investigated for their potential as acetylcholinesterase inhibitors, aiming at optimizing interactions with enzyme hydrophobic binding sites. This is of interest for therapeutic strategies targeting neurodegenerative diseases, such as Alzheimer's disease (Vidaluc et al., 1995).

  • Antimicrobial and Anti-Proliferative Activities : Research has been conducted on derivatives with antimicrobial and anti-proliferative activities against a range of bacteria, fungi, and human tumor cell lines. This emphasizes the potential of such compounds in developing new antimicrobial agents and cancer therapeutics (Al-Mutairi et al., 2019).

  • Analgesic and Antiparkinsonian Activities : Studies have explored the analgesic and antiparkinsonian potential of related compounds, underscoring their significance in addressing pain management and neurodegenerative disorders such as Parkinson's disease (Amr et al., 2008).

Drug Discovery and Pharmacokinetics

  • Orexin Receptor Antagonism : Research into selective orexin receptor antagonists has implications for treating binge eating and potentially other eating disorders, illustrating the importance of such compounds in neuropsychiatric and metabolic disease research (Piccoli et al., 2012).

  • Metabolic Stability and Pharmacokinetics : Investigations into the metabolism and disposition of related compounds, especially in the context of novel orexin receptor antagonists, provide critical insights into their pharmacokinetic profiles and potential therapeutic applications, particularly in insomnia treatment (Renzulli et al., 2011).

Chemical Synthesis and Molecular Interaction

  • Synthetic Approaches and Structural Studies : Efforts to synthesize and structurally characterize derivatives highlight the chemical versatility and potential for tailoring molecular properties for specific biological activities. These studies contribute to the broader understanding of structure-activity relationships in medicinal chemistry (Shim et al., 2002).

作用機序

The compound has been found to be active in alleviating haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity . Molecular docking studies with the adenosine A2A receptor exhibited very good binding interactions .

将来の方向性

The compound has shown promising results in the treatment of Parkinson’s disease, and further studies are warranted to confirm its binding with the human A2A receptor for the design and development of potent antagonists . It is expected that these molecules will find applications in organic and medicinal chemistry .

特性

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-28-18-7-6-15(22)12-17(18)24-20(27)23-13-14-8-10-26(11-9-14)21-25-16-4-2-3-5-19(16)29-21/h2-7,12,14H,8-11,13H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFZZJUUSOAUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。